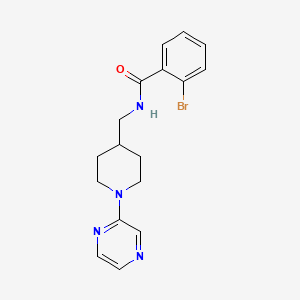

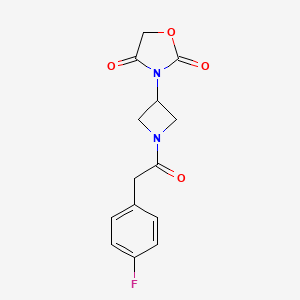

![molecular formula C23H21NO4 B2434413 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid CAS No. 2155855-23-3](/img/structure/B2434413.png)

3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid is a chemical compound with the CAS Number: 2155855-23-3 . It has a molecular weight of 375.42 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(3-methylbenzamido)-3-(3-phenoxyphenyl)propanoic acid . The InChI code is 1S/C23H21NO4/c1-16-7-5-9-18(13-16)23(27)24-21(15-22(25)26)17-8-6-12-20(14-17)28-19-10-3-2-4-11-19/h2-14,21H,15H2,1H3,(H,24,27)(H,25,26) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound has a molecular weight of 375.42 .Scientific Research Applications

Applications in Material Science and Polymer Chemistry

- Enhancement of Reactivity in Material Synthesis : Phloretic acid (PA), a phenolic compound structurally similar to 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid, was investigated for its potential in enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, a critical component in materials science. The study highlighted PA's role in providing phenolic functionalities and its application in synthesizing benzoxazine end-capped molecules, offering a sustainable alternative to conventional methods. This innovation paves the way for a multitude of applications in material science, given the extensive use of hydroxyl-bearing compounds (Acerina Trejo-Machin et al., 2017).

Biochemical Applications

Anti-inflammatory Activities : A study identified new phenolic compounds with structural similarities to 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid, demonstrating modest anti-inflammatory activities. These compounds were isolated from the tender leaves of Eucommia ulmoides Oliv. and tested for their inhibitory effect on LPS-induced NO production in macrophage RAW264.7 cells. This research not only enriches the chemical information regarding the leaves of Eucommia ulmoides Oliv. but also offers a reference for further exploration of the compound's anti-inflammatory effects (Xiaolei Ren et al., 2021).

Antimicrobial Activity : A study on N-Substituted-β-amino Acid Derivatives, containing moieties related to 3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid, revealed significant antimicrobial activity. The derivatives showed promising results against various microbial strains, including Staphylococcus aureus and Mycobacterium luteum, indicating the potential of these compounds in antimicrobial applications (Kristina Mickevičienė et al., 2015).

Chemical Synthesis and Analysis

- Enantioseparation in Chemical Analysis : The enantioseparation of 2-(methylphenyl)propanoic acids, closely related to the compound , was successfully achieved using countercurrent chromatography. The study underscores the importance of the position of methyl groups on the benzene ring in enantiorecognition, highlighting the intricate chemical behaviors and the potential for precise separation and analysis in complex chemical mixtures (Yang Jin et al., 2020).

Safety and Hazards

properties

IUPAC Name |

3-[(3-methylbenzoyl)amino]-3-(3-phenoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-16-7-5-9-18(13-16)23(27)24-21(15-22(25)26)17-8-6-12-20(14-17)28-19-10-3-2-4-11-19/h2-14,21H,15H2,1H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGLSFMTPSZEFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[cyclopropyl-(3-methoxy-3-oxopropyl)amino]propanoate](/img/structure/B2434331.png)

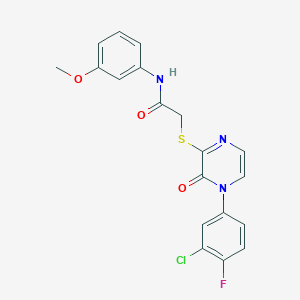

![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2434340.png)

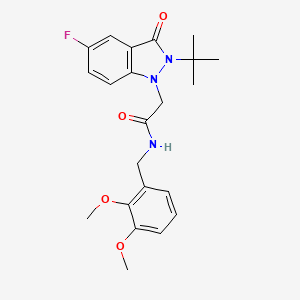

![1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2434342.png)

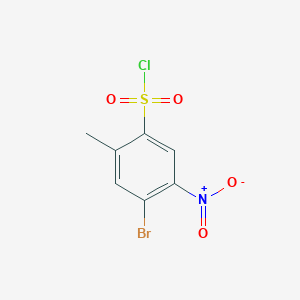

![2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2434344.png)

![4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2434346.png)

![1-butyl-5-(m-tolyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2434351.png)